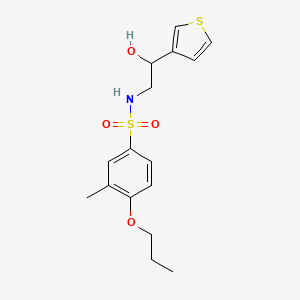![molecular formula C15H20N4O6S B2485420 Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone CAS No. 694467-66-8](/img/structure/B2485420.png)
Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone involves multiple steps, including condensation, rearrangement, and nucleophilic substitution reactions. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for many biologically active compounds, was achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a series of steps, highlighting the complexity and versatility of synthetic routes for such molecules (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction studies have been utilized to determine the precise molecular configuration, showcasing the importance of structural analysis in understanding the compound's potential interactions and mechanisms of action (Tang & Fu, 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nitration, which is critical for introducing nitro groups that significantly affect their chemical behavior and biological activity. A novel and safe nitration process for the synthesis of related compounds demonstrates the ongoing development of methodologies to improve yield, safety, and environmental impact (Zhang et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
One study details the synthesis of a compound related to Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone, designed for potential use in PET imaging for Parkinson's disease. The synthesis process involved several steps, leading to the creation of a tracer with high radiochemical yield and purity, indicating its applicability in neuroimaging (Wang et al., 2017).
Antitumor Activity
Another research focused on the synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for synthesizing biologically active compounds. This compound was synthesized through a series of reactions, with its structure confirmed by NMR and MS spectra. Preliminary biological tests showed distinct inhibition on the proliferation of several cancer cell lines, underscoring its potential as a base for developing new anticancer agents (Wang et al., 2016).
Synthesis for Drug Development
The practical asymmetric synthesis of a related compound, (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate, was developed as a key starting material for the drug edivoxetine·HCl. This synthesis utilized d-serine as the source of chirality and included a scalable diazotization process, highlighting the compound's role in advancing pharmaceutical manufacturing (Kopach et al., 2015).
Antimicrobial and Modulating Activity
Research on 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group similar to the structure , explored its antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms. Despite high minimum inhibitory concentrations (MIC), the study revealed significant modulating activity, suggesting its potential in enhancing the efficacy of other antimicrobial agents (Oliveira et al., 2015).
Safety and Hazards
Safety and hazards associated with a compound can be determined by its hazard statements and precautionary statements. For example, “3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid” has hazard statements H315, H319, H335 indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O6S/c20-15(17-8-10-25-11-9-17)16-4-6-18(7-5-16)26(23,24)14-3-1-2-13(12-14)19(21)22/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKWNZDAUBPKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)



![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)
![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2485359.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)